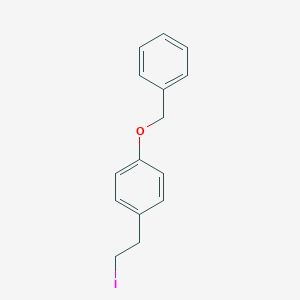

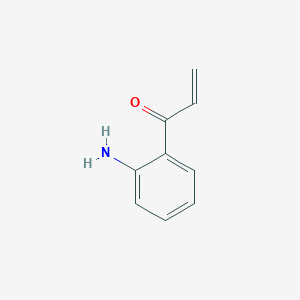

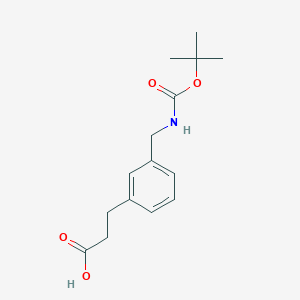

![molecular formula C15H13N3O2 B061332 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 166671-26-7](/img/structure/B61332.png)

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves complex chemical reactions, starting from basic substrates to obtain the desired compounds. For instance, one method describes the preparation of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives via the reduction of an azo dye obtained from phenyldiazonium-4-sulphonic acid salt coupled with 3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (Rangnekar & Rajadhyaksha, 1986). Additionally, the synthesis of 3-substituted and 2,3-disubstituted-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles through fusing 1H-benzimidazole-2-acetonitrile with β-keto esters in the presence of ammonium acetate has been detailed, showcasing a method to produce related derivatives (Rida et al., 1988).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives often features high delocalization within their respective moieties, indicating a planar aromatic surface conducive to various chemical interactions and reactions. Research into substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives, for instance, utilized molecular docking studies to predict compound affinity with specific proteins, demonstrating the complex interplay between molecular structure and biological activity (Holam, Santhoshkumar, & Killedar, 2022).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, leading to numerous potential applications. For example, the reaction of aminobenzimidazole with 4-hydroxy-2-alkynenitriles yields 2-amino-4-(1'-hydroxyalkyl)pyrimido[1,2-a]-benzimidazoles, demonstrating the versatility and reactivity of the benzimidazole ring system (Wahe et al., 2004).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and the presence of functional groups. For example, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile has been determined, revealing insights into the compound's crystalline arrangement and stability (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity with various reagents, potential for functionalization, and behavior under different chemical conditions, highlight their versatility in synthetic chemistry. The electrocatalytic multicomponent assembly of aldehydes, 4-hydroxycoumarin, and malononitrile to form 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives showcases an efficient approach to synthesizing complex molecules with significant chemical diversity (Vafajoo et al., 2014).

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Research on o-phenylenediamines has contributed significantly to the synthetic approaches for benzimidazoles, demonstrating their utility in creating compounds with potential biological activities. Ibrahim (2011) discussed methods for synthesizing benzimidazoles from o-phenylenediamines, highlighting their importance in medicinal chemistry and potential applications in creating new therapeutic agents (Ibrahim, 2011).

Biological Applications and Mechanisms

The synthesis and biological importance of benzimidazole derivatives have been extensively reviewed, showcasing their broad spectrum of pharmacological activities. These activities include antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects. Notably, benzimidazole derivatives have been recognized for their significance in drug discovery and development due to their versatile therapeutic properties. Vasuki et al. (2021) emphasized the significance of Mannich base benzimidazole derivatives in medicine, highlighting their roles in various biological activities and the potential for novel therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Applications in Optoelectronic Materials

The inclusion of benzimidazole and related heterocyclic fragments into π-extended conjugated systems has been recognized for creating novel optoelectronic materials. Lipunova et al. (2018) reviewed the application of quinazoline and pyrimidine derivatives, including those related to benzimidazoles, in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the value of these compounds in the development of new materials for optoelectronics (Lipunova et al., 2018).

properties

IUPAC Name |

2-(2-hydroxyethyl)-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-9-10(6-7-19)15(20)18-13-5-3-2-4-12(13)17-14(18)11(9)8-16/h2-5,17,19H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCJHHFYZDSIAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327370 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

CAS RN |

166671-26-7 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

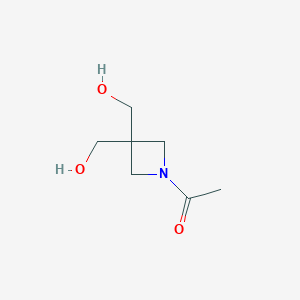

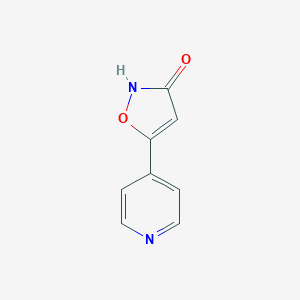

![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)

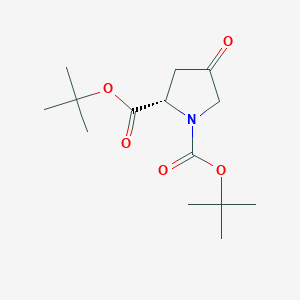

![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)